5-(3-chlorobenzyl)-N-[3-(morpholin-4-yl)propyl]-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-[(3-Chlorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
Substitution Reactions: The introduction of the 3-chlorophenyl and morpholin-4-yl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 3-chlorobenzyl chloride with a suitable nucleophile can introduce the 3-chlorophenyl group.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines, alcohols, or other reduced products.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving oxadiazole derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,3,4-oxadiazole-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure with a thiol group instead of a carboxamide group.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-[(3-chlorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,3,4-oxadiazole-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the morpholine ring and the carboxamide group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21ClN4O3 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C17H21ClN4O3/c18-14-4-1-3-13(11-14)12-15-20-21-17(25-15)16(23)19-5-2-6-22-7-9-24-10-8-22/h1,3-4,11H,2,5-10,12H2,(H,19,23) |
InChI Key |
YRHDFGPLNYZFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN=C(O2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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